tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate: is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyridine ring substituted with a fluoro group and a tert-butyl carbamate group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves the following steps:
Borylation Reaction:
Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent like Selectfluor.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form carbon-carbon bonds. The reaction typically requires a palladium catalyst and a base.
Oxidation and Reduction: The boronic ester group can be oxidized to a boronic acid or reduced to a borane under specific conditions.
Substitution Reactions: The fluoro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.
Boronic Acids or Boranes: Resulting from oxidation or reduction of the boronic ester group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.
Drug Discovery: Acts as a precursor in the synthesis of potential pharmaceutical compounds.
Medicine:
Anticancer Research: Investigated for its potential in the development of anticancer agents due to its ability to form stable complexes with biological targets.
Diagnostic Tools: Used in the synthesis of diagnostic agents for imaging techniques.
Industry:
Material Science: Applied in the development of advanced materials with specific electronic and optical properties.
Agriculture: Explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The fluoro group and the tert-butyl carbamate group can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
- tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate)
Comparison:
- Reactivity: The presence of different substituents (e.g., chloro vs. fluoro) can significantly affect the reactivity and selectivity of these compounds in various reactions.
- Applications: While all these compounds are used in organic synthesis, their specific applications may vary based on their reactivity and the nature of the substituents.
- Stability: The stability of the boronic ester group can be influenced by the electronic and steric effects of the substituents on the pyridine or phenyl ring.
Properties
IUPAC Name |
tert-butyl N-[5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMKDMKSPFFLNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694423 |
Source
|
Record name | tert-Butyl [5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-29-0 |
Source
|
Record name | Carbamic acid, N-[5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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